molecular formula C24H20N2O4S B2939766 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 866725-47-5

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2939766
CAS No.: 866725-47-5
M. Wt: 432.49
InChI Key: HNVARMZAJPNWQZ-UHFFFAOYSA-N
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Description

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents such as benzenesulfonyl chloride in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the quinoline derivative with o-tolyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group or the quinoline core.

    Reduction: Reduction reactions could target the carbonyl group in the quinoline core.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways would be of particular interest.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The phenylsulfonyl group may enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.

Uniqueness

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide is unique due to the combination of the quinoline core, phenylsulfonyl group, and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-9-5-7-13-20(17)25-23(27)16-26-15-22(24(28)19-12-6-8-14-21(19)26)31(29,30)18-10-3-2-4-11-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVARMZAJPNWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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